![molecular formula C19H25N5O2S B2799975 1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921583-62-2](/img/structure/B2799975.png)
1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
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Description
1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Analysis
Synthesis of Guanidine and Thienothiophene Derivatives
The synthesis of guanidine derivatives, such as those described by Balewski et al. (2021), demonstrates the potential for chemical modifications of complex molecules for the development of novel compounds with potentially useful properties. These synthesis pathways provide foundational knowledge for further chemical manipulation and exploration of similar compounds in various research contexts, including drug discovery and material science Balewski et al., 2021.
Reactions of Thienothiophene Derivatives
Work by Mabkhot et al. (2011) on thienothiophene derivatives offers insight into facile synthesis methods that could be applicable to the synthesis and functionalization of similar complex molecules. This research highlights the versatility of such compounds and their potential applications in developing new chemical entities Mabkhot et al., 2011.
Potential Biological Applications
Cytotoxicity and Antimicrobial Activity
Research into the cytotoxicity and antimicrobial activity of related compounds, such as those studied by Balewski et al. (2020) and Güzeldemirci & Küçükbasmacı (2010), suggests potential applications in medical research, particularly in the search for new anticancer and antimicrobial agents. These studies underscore the importance of chemical diversity in the development of therapeutics Balewski et al., 2020; Güzeldemirci & Küçükbasmacı, 2010.
Chemical Properties and Reactions
Study on Molecular Interactions
Investigations into the molecular interactions and thermodynamic properties, like those conducted by Godhani et al. (2019), provide critical insights into how similar compounds interact with various solvents. This can inform their applications in chemical synthesis, drug formulation, and material science Godhani et al., 2019.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-13-4-6-16(7-5-13)23-8-9-24-18(23)20-21-19(24)27-12-17(25)22-10-14(2)26-15(3)11-22/h4-7,14-15H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAUQQLGFXDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone |
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